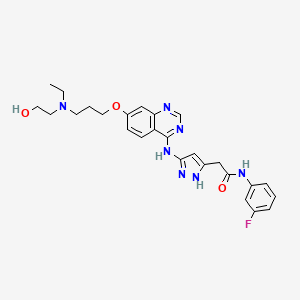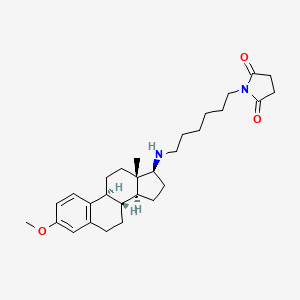
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one
Vue d'ensemble
Description
“(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one” is a chemical compound with the molecular formula C15H14N2O . It’s also known by the synonym SU-5416 .
Synthesis Analysis
The compound can be synthesized through a reaction involving indolin-2-one, piperidine, and corresponding aldehydes . The reaction mixture is heated to reflux and stirred for 1-4 hours, then cooled to room temperature. The mixture is filtered, and the filter cake is washed with methanol three times, then dried under vacuum to remove methanol to give the desired compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.28 g/mol . It should be stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Multi-Kinase Inhibitor
SU-5614 is a chlorinated derivative of SU 5416 and is known to be a multi-kinase inhibitor . It inhibits growth and induces apoptosis in Ba/F3 and acute myeloid leukemia (AML) cell lines expressing constitutively active FLT3 .
Inhibition of FLT3
The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 . This makes it a potential therapeutic agent for AML.
Inhibition of Other Kinases
Apart from FLT3, SU 5614 also inhibits C-KIT, VEGFR, and PDGFRβ in vitro . This broad spectrum of kinase inhibition can have implications in various diseases where these kinases play a role.
Cancer Research
SU 5614 has been used in cancer research, particularly in the study of cell death and apoptosis . Its ability to inhibit growth and induce apoptosis in certain cell lines makes it a valuable tool in cancer research.
Growth Factor Receptor Signaling
SU 5614 has been used in the study of growth factor receptor signaling . By inhibiting certain kinases, it can affect the signaling pathways that these kinases are involved in.
Potential Use in Combination Therapies
There is potential for SU 5614 to be used in combination therapies for acute leukemia . The success of such combinations in acute leukemia treatment has been seen with the use of all-trans retinoic acid (ATRA) in the treatment of acute promyelocytic leukemia .
Safety and Hazards
Mécanisme D'action
Target of Action
SU-5614, also known as (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, is a multi-kinase inhibitor . Its primary target is the protein tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), which is a type III receptor tyrosine kinase (RTK) and is the most common molecular defect associated with acute myeloid leukemia (AML) . FLT3 plays an important role in the survival and expansion of multipotent progenitors .
Mode of Action
SU-5614 inhibits the growth and induces apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It selectively induces growth arrest, apoptosis, and cell cycle arrest in these cell lines . SU-5614 down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets .
Biochemical Pathways
SU-5614 affects several biochemical pathways. It down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK), and the STAT5 target genes BCL-XL and p21 . FLT3-dependent activation of the downstream signaling proteins MAPK and STAT5 is also inhibited by SU-5614 .
Pharmacokinetics
It is known that su-5614 is a chlorinated derivative of su 5416
Result of Action
The result of SU-5614’s action is the inhibition of growth and induction of apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It also results in reduced proliferation and induction of apoptosis of FLT3 ITD-positive leukemic cell lines . The compound reverts the antiapoptotic and pro-proliferative activity of FLT3 ligand (FL) in FL-dependent cells .
Action Environment
It is known that su-5614 is a potent inhibitor of flt3 , and its effects may be influenced by the presence of other growth factors, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which can restore MAPK signaling and cellular proliferation .
Propriétés
IUPAC Name |
(3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQNZICMYZIQT-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one | |
CAS RN |
186611-56-3, 1055412-47-9 | |
| Record name | SU 5614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SU5614 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 186611-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SU5614?
A1: SU5614 primarily targets receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3). []
Q2: How does SU5614 interact with FLT3?
A2: SU5614 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules. [, ]
Q3: What are the downstream effects of SU5614-mediated FLT3 inhibition?
A3: Inhibition of FLT3 by SU5614 leads to the downregulation of key signaling pathways involved in cell proliferation and survival, including STAT3, STAT5, and MAPK. [, ] It also affects the expression of STAT5 target genes like BCL-XL and p21. []
Q4: How does SU5614 affect endothelial cells?
A4: SU5614 inhibits VEGF-induced endothelial cell sprouting by targeting VEGFR2. It also disrupts tube formation and influences endothelial cell morphology in vitro, suggesting an impact on angiogenesis. [, , ]
Q5: Does SU5614 have any impact on the tumor microenvironment?
A5: Research suggests SU5614 possesses anti-inflammatory properties in addition to its anti-angiogenic effects. In in vitro models, it reduced the presence of leukocytes, potentially impacting the pro-angiogenic inflammatory environment often found near tumors. []
Q6: What is the molecular formula and weight of SU5614?
A6: The molecular formula of SU5614 is C15H13ClN2O, and its molecular weight is 272.73 g/mol.
Q7: Were there any limitations observed regarding the use of SU5614 in pre-clinical settings?
A8: Despite its efficacy against leukemic cells, research indicates that SU5614 might have considerable toxicity towards normal hematopoietic stem cells. This finding highlights the importance of carefully considering potential side effects, particularly in patients with already compromised hematopoiesis. []
Q8: What is the effect of SU5614 on FLT3-ITD positive AML cells in vitro?
A9: SU5614 effectively inhibits the growth of FLT3-ITD positive AML cell lines in vitro, inducing cell cycle arrest and apoptosis. [, , ]
Q9: Has SU5614 been tested in vivo in models of FLT3-ITD positive AML?
A10: While specific in vivo data from the provided abstracts is limited, research suggests SU5614 prolongs survival in animal models of FLT3-induced myeloproliferative disease. []
Q10: What is the effect of SU5614 on leukemic stem cells in vivo?
A11: In vivo studies using a murine model of toluene diisocyanate-induced asthma demonstrated that SU5614 significantly reduced the expression of VEGF in bronchoalveolar lavage fluid, inhibited the migration of inflammatory cells, and reduced airway inflammation and plasma exudation. []
Q11: Does SU5614 affect normal hematopoietic stem cells?
A12: Yes, SU5614 can impact normal hematopoietic stem cells. Research indicates a potential for considerable toxicity towards these cells, raising concerns about potential side effects, especially in individuals with compromised hematopoiesis. []
Q12: Are there any known mechanisms of resistance to SU5614?
A13: Yes, mutations within the FLT3 kinase domain, particularly within or near the activation loop, can confer resistance to SU5614. [, , ] One such mutation is the D835 mutation. [] Another identified mutation, G697R, confers high-level resistance to SU5614 and other FLT3 inhibitors. []
Q13: Are there any known biomarkers associated with SU5614 response?
A15: While specific biomarkers for SU5614 response were not identified within the provided research abstracts, one study highlighted a correlation between CD97 expression and FLT3-ITD mutation status in AML. [] The study demonstrated that CD97 expression decreased upon SU5614 treatment in FLT3-ITD positive AML cells, suggesting a potential link between CD97 and the response to SU5614 in this AML subtype.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




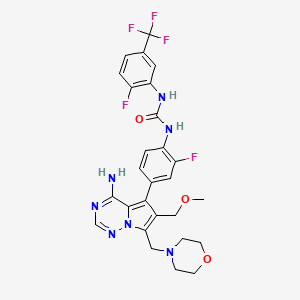

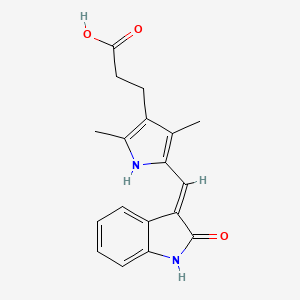
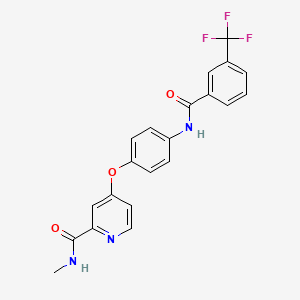

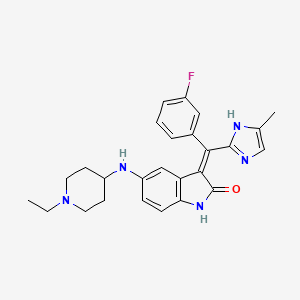

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)
